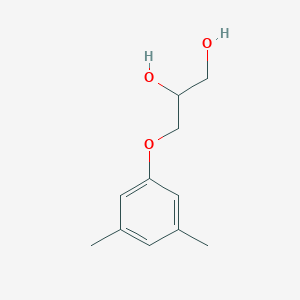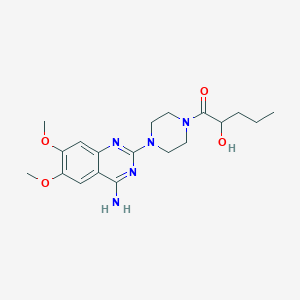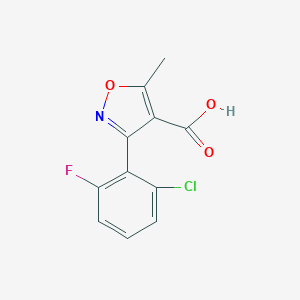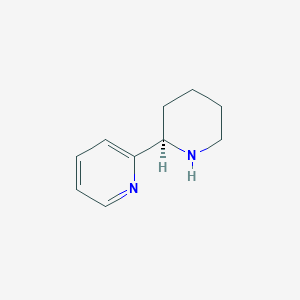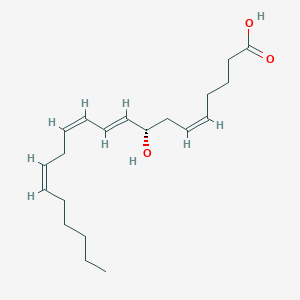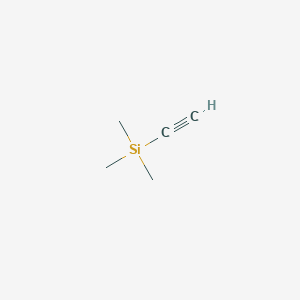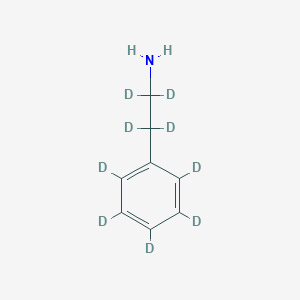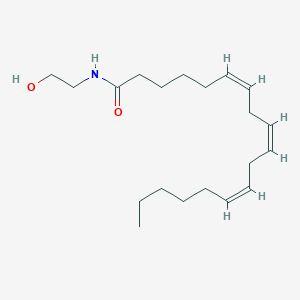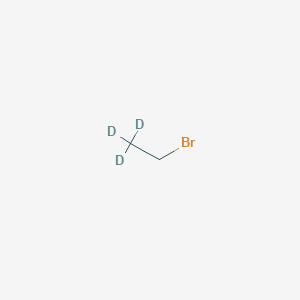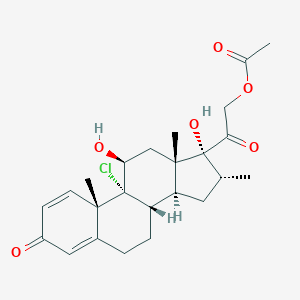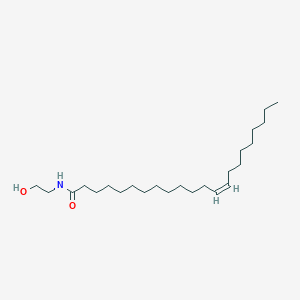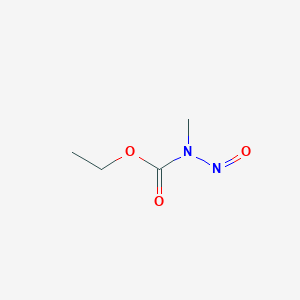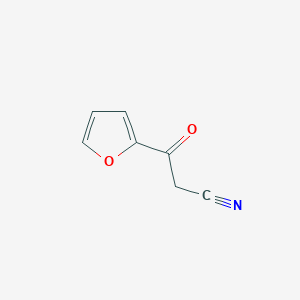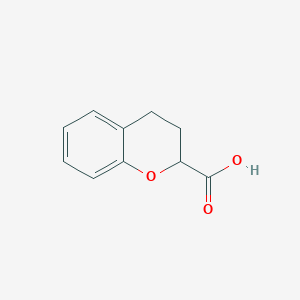
Acide chromane-2-carboxylique
Vue d'ensemble
Description
Chromane-2-carboxylic acid is an organic compound with the molecular formula C10H10O3 It belongs to the class of chromanes, which are bicyclic compounds containing a benzene ring fused to a tetrahydropyran ring
Applications De Recherche Scientifique
Chromane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various bioactive compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Chromane-2-carboxylic acid, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The carboxylic group of chromone interacts via hydrogen bonding with TRP-2239 and ARG-2348 .
Mode of Action
The mode of action of Chromane-2-carboxylic acid is primarily through its interaction with its targets. The carboxylic group of chromone is vital for activity and interacts via hydrogen bonding with its targets . The morpholine group forms hydrogen bonding with VAL-2240 .
Safety and Hazards
Chromane-2-carboxylic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
Chromane-2-carboxylic acid has been recognized as a privileged structure for new drug invention and development . The substitution pattern of the chromone scaffold determines different types of biological activities . The main aim is to highlight the diversified pharmacological activities exhibited by chromone hybrid molecules during the last eight to ten years .
Analyse Biochimique
Biochemical Properties
It is known that chromane derivatives can be potent inhibitors of monoamine oxidase , suggesting that Chromane-2-carboxylic acid may interact with enzymes and other biomolecules in biochemical reactions.
Cellular Effects
Chromane derivatives have been shown to have a broad spectrum of biological activities , suggesting that Chromane-2-carboxylic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that chromane derivatives can undergo complex proton dynamics and intramolecular rearrangement reactions , which may provide insights into how Chromane-2-carboxylic acid exerts its effects at the molecular level.
Metabolic Pathways
It is known that chromane derivatives can be synthesized by reacting aromatic and aliphatic amines and alcohols with chromone 3-carboxylic acid , suggesting potential interactions with enzymes or cofactors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chromane-2-carboxylic acid can be synthesized through several methods. One common approach involves the rhodium-catalyzed chemo- and enantioselective hydrogenation of chromone-2-carboxylic acids. This method provides high yields and enantiomeric excess, making it efficient for producing enantiopure chromanone-2-carboxylic acids .
Another method involves a microwave-assisted process, which optimizes reaction parameters such as the type of base, number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve yields significantly .
Industrial Production Methods: Industrial production of chromane-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and rhodium-catalyzed hydrogenation are among the preferred methods due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Chromane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chromanone derivatives.
Reduction: Reduction reactions can convert it into chromanone-2-carboxylic acids.
Substitution: Substitution reactions can introduce different functional groups into the chromane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Rhodium catalysts and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Enantiopure chromanone-2-carboxylic acids.
Substitution: Various substituted chromane derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Chromane-2-carboxylic acid can be compared with other similar compounds such as:
Chromone-2-carboxylic acid: Similar in structure but differs in the oxidation state of the ring.
Chromanone-2-carboxylic acid: A reduced form of chromane-2-carboxylic acid with different biological activities.
6-Fluorochromane-2-carboxylic acid: A fluorinated derivative with unique properties and applications.
Chromane-2-carboxylic acid stands out due to its diverse reactivity and potential for producing a wide range of bioactive derivatives.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLFCQJQOIZMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369080, DTXSID90901552 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_683 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51939-71-0 | |
| Record name | Chromane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
